molecular formula C13H11ClN2O B3054143 Benzophenone, 2,5-diamino-2'-chloro- CAS No. 58479-51-9

Benzophenone, 2,5-diamino-2'-chloro-

Cat. No.: B3054143
CAS No.: 58479-51-9
M. Wt: 246.69 g/mol
InChI Key: HMTGFGCXWOUKTO-UHFFFAOYSA-N
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Description

Benzophenone, 2,5-diamino-2’-chloro- is a substituted benzophenone with the molecular formula C13H11ClN2O and a molecular weight of 246.692 . It is also known by other names such as 2,5-diamino-2’-chlorobenzophenone . This compound is characterized by the presence of two amino groups and a chlorine atom attached to the benzophenone structure.

Scientific Research Applications

Safety and Hazards

While specific safety and hazard information for “Benzophenone, 2,5-diamino-2’-chloro-” is not available, general safety measures for handling chemicals include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding dust formation, and avoiding ingestion and inhalation .

Future Directions

While specific future directions for “Benzophenone, 2,5-diamino-2’-chloro-” are not available, there are new synthetic strategies being developed for covalent organic frameworks (COFs), which could potentially involve benzophenone derivatives . These strategies include “two-in-one”, “double-stage”, “linker exchange”, and “multicomponent” strategies .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the methods to synthesize 2,5-diamino-2’-chlorobenzophenone involves the reduction of isoxazole using iron powder in the presence of toluene and muriatic acid . This method is commonly used in laboratory settings.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar reduction reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The compound can be synthesized through reduction reactions, as mentioned earlier.

    Substitution: The presence of amino groups and a chlorine atom makes it susceptible to substitution reactions, particularly nucleophilic aromatic substitution.

Common Reagents and Conditions:

Major Products Formed: The major product formed from the reduction of isoxazole is 2,5-diamino-2’-chlorobenzophenone itself .

Mechanism of Action

The mechanism of action of 2,5-diamino-2’-chlorobenzophenone is primarily related to its role as an intermediate in the synthesis of benzodiazepines. These compounds act on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor . This leads to sedative, anxiolytic, and muscle relaxant effects.

Properties

IUPAC Name

(2-chlorophenyl)-(2,5-diaminophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c14-11-4-2-1-3-9(11)13(17)10-7-8(15)5-6-12(10)16/h1-7H,15-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTGFGCXWOUKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)N)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334751
Record name Benzophenone, 2,5-diamino-2'-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58479-51-9
Record name Benzophenone, 2,5-diamino-2'-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

100 g of 2-amino-2'-chloro-5-nitrobenzophenone are suspended in 865 ml of 25% hydrochloric acid and treated portionwise with a total of 269 g of tin (II) chloride. The mixture is stirred at room temperature for 36 hours, then diluted with 0.5 l of an ice/water mixture and adjusted to pH 10 with about 2.17 l of a 28% sodium hydroxide solution. The mixture is extracted with methylene chloride. After evaporation of the solvent, the residue is dissolved in 0.54 l of ether and crystallized at about -20°. There is obtained 2,5-diamino-2'-chlorobenzophenone of melting point 30°-40°.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
269 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
865 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
0.5 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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